

Technical Support Center: YK11 Off-Target Effects in Scientific Research

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Compound of Interest

Compound Name: YK11

Cat. No.: B15541520

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This guide provides researchers, scientists, and drug development professionals with a technical overview of the potential off-target effects of **YK11** observed in scientific research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation. It is crucial to note that **YK11** is an experimental compound not approved for human use, and the majority of data is derived from in vitro and animal studies, or anecdotal reports.^{[1][2]}

Frequently Asked Questions (FAQs): Understanding YK11's Mechanism and Off-Target Profile

Q1: What is the primary intended mechanism of action for **YK11**?

A1: **YK11** has a dual mechanism of action. It is a synthetic steroidal compound that acts as a partial agonist of the Androgen Receptor (AR).^{[3][4]} Unlike full agonists like dihydrotestosterone (DHT), it does not induce the N/C-terminal interaction required for full transcriptional activation of the AR.^{[3][5]} Its primary anabolic effect in muscle tissue is attributed to its secondary mechanism: significantly increasing the expression of Follistatin, a potent inhibitor of Myostatin.^{[3][4][6]} Myostatin is a protein that negatively regulates muscle growth; by inhibiting it, **YK11** promotes myogenesis.^{[7][8]}

Q2: How are "off-target" effects defined in the context of **YK11** research?

A2: Off-target effects are any biological activities not directly mediated by its intended mechanism, which is the partial activation of Androgen Receptors in muscle and bone and the subsequent upregulation of Follistatin. These can include interactions with other receptors or signaling pathways, unintended activity in non-target tissues like the liver or brain, or downstream consequences of Myostatin inhibition in tissues other than muscle, such as tendons.[9]

Q3: Why is there a significant lack of human clinical data regarding **YK11**'s off-target effects?

A3: **YK11** has not undergone formal clinical trials in humans.[1][2][9] It remains an experimental compound, and its study has been confined to preclinical (in vitro and animal) models.[3][10] Therefore, the current understanding of its side effects is based on these preclinical studies and a considerable volume of anecdotal reports from non-sanctioned use.[9][11]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This section addresses specific experimental issues and provides guidance for further investigation.

Issue 1: Unexpected Gene Expression Profiles in Androgen-Responsive Cells

- **Observed Problem:** In experiments using AR-positive cells (e.g., breast cancer cell line MDA-MB-453), treatment with **YK11** results in a different pattern of AR-mediated target gene expression when compared to a full agonist like DHT.
- **Potential Scientific Cause:** This phenomenon is described as gene-selective transactivation.[12] The unique steroidal structure of **YK11** may alter the conformation of the Androgen Receptor upon binding. This could lead to differential binding to DNA androgen response elements (AREs) and/or the recruitment of a different set of transcriptional cofactors compared to DHT, resulting in a unique gene expression signature.[12]
- **Suggested Investigation Protocol:** To dissect this mechanism, a researcher could perform a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to map AR binding sites across the genome in the presence of **YK11** versus DHT. Additionally, co-

immunoprecipitation (Co-IP) of the AR followed by mass spectrometry can identify the specific co-regulator proteins that are recruited by the **YK11**-bound receptor.

Issue 2: Signs of Hepatotoxicity in Animal Models or In Vitro Liver Cell Lines

- **Observed Problem:** Animal models treated with **YK11** show elevated serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). Alternatively, in vitro studies using hepatocyte cell lines (e.g., HepG2) show decreased cell viability.
- **Potential Scientific Cause:** **YK11** is a C17-alpha alkylated compound, a structural feature it shares with many oral anabolic steroids known to place stress on the liver.^[11] The liver metabolizes **YK11**, and this process, especially at higher concentrations, may produce toxic byproducts or induce cellular stress, leading to hepatotoxicity.^{[9][13]} Anecdotal reports and its chemical structure are the primary basis for this concern, as formal toxicity studies are limited.^{[11][13]}
- **Suggested Investigation Protocol:**
 - **In Vivo:** Administer **YK11** to an animal model (e.g., mice) at various doses. Monitor serum ALT and AST levels weekly. At the end of the study, perform histological analysis (H&E staining) on liver tissue to look for signs of damage like steatosis or necrosis.
 - **In Vitro:** Treat a human liver cell line (e.g., HepG2) with a dose-response of **YK11**. Assess cell viability using an MTT or PrestoBlue assay. Measure the production of reactive oxygen species (ROS) to evaluate oxidative stress.

Issue 3: Anomalous Neurological or Behavioral Effects in Animal Studies

- **Observed Problem:** Rodents administered **YK11** exhibit deficits in memory consolidation tasks (e.g., novel object recognition) or display increased aggressive behavior.
- **Potential Scientific Cause:** Studies have shown that **YK11** can cross the blood-brain barrier and has a high binding affinity for Androgen Receptors within the hippocampus.^[10] Its presence in the brain can alter neurochemistry, leading to impaired memory.^{[10][14]} This has been linked to the downregulation of the BDNF/TrkB/CREB signaling pathway and an

increase in pro-inflammatory cytokines.[10] Furthermore, **YK11** has been shown to induce oxidative stress and mitochondrial dysfunction in the hippocampus.[15]

- Suggested Investigation Protocol: Following a dosing regimen in rats or mice, perform behavioral tests such as the Morris water maze or elevated plus maze. After sacrifice, isolate the hippocampus and use Western blotting to quantify levels of key proteins like BDNF, p-CREB, and CREB. Additionally, assess markers of oxidative stress (e.g., malondialdehyde levels) and mitochondrial function (e.g., complex I and II activity).

Quantitative Data Summary

Quantitative data on **YK11**'s off-target binding affinities are largely absent from peer-reviewed literature. The tables below summarize the known effects and the limited available quantitative metrics.

Table 1: Summary of Potential Off-Target Effects of **YK11**

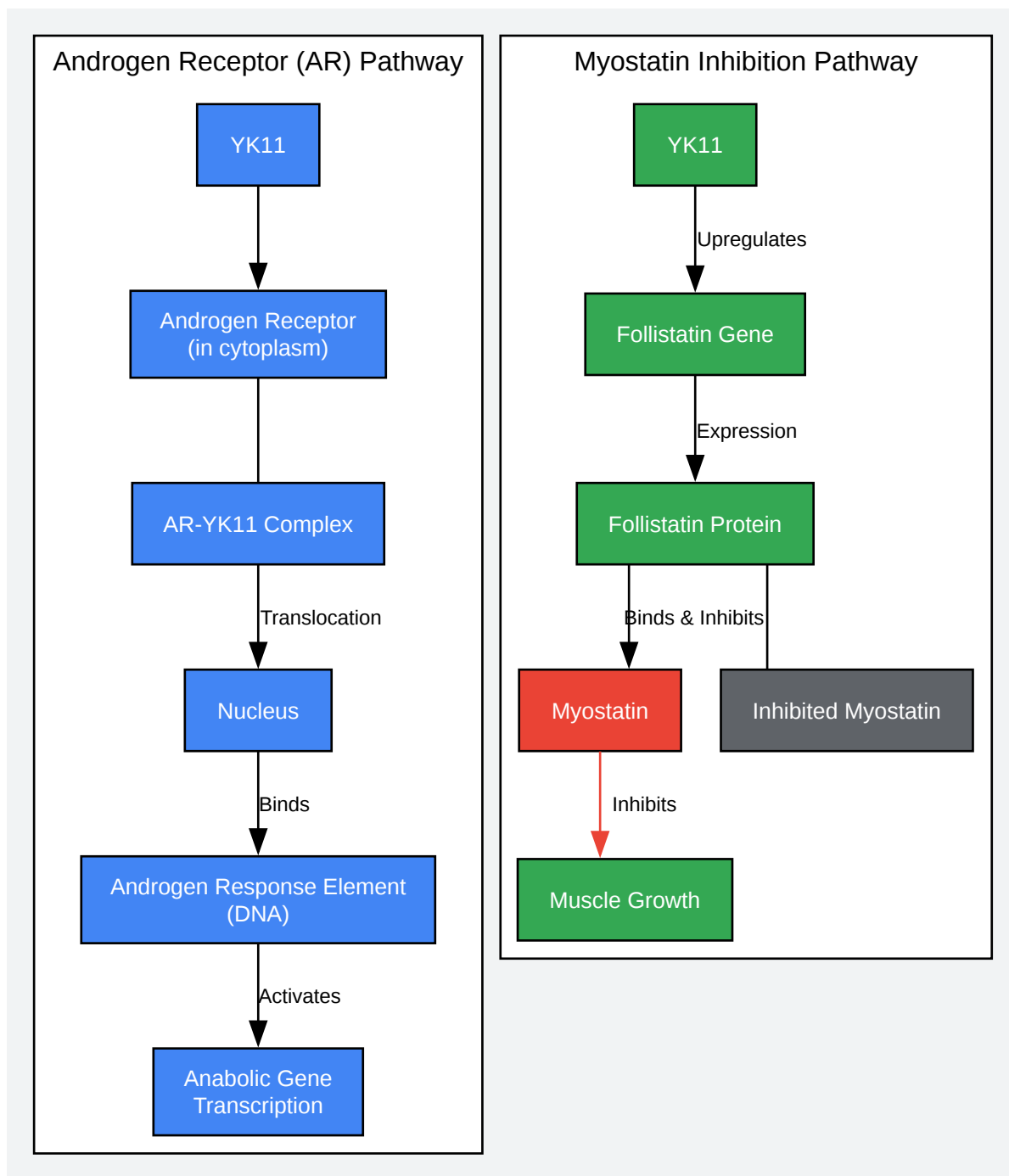
System/Tissue	Observed Effect	Putative Off-Target Mechanism	Evidence Level	Citations
Endocrine	Suppression of natural testosterone, LH, and FSH.	Negative feedback on the Hypothalamic-Pituitary-Testicular Axis (HPTA).	Anecdotal, Inferred	[9] [11]
Hepatic	Potential for elevated liver enzymes.	Stress from metabolism of the C17-alpha alkylated structure.	Anecdotal, Structural Analogy	[9] [11] [13]
Integumentary	Acne and hair loss.	Androgenic activity in skin and hair follicles.	Anecdotal	[7] [11]
Musculoskeletal	Joint pain; potential for weakened tendons.	Rapid muscle growth outpacing tendon adaptation; direct inhibition of myostatin in tendons.	Anecdotal, Inferred	[9] [11] [16]
Nervous System	Impaired memory consolidation; increased aggression.	Altered hippocampal neurochemistry; downregulation of BDNF/TrkB/CRE B signaling; oxidative stress.	Animal Studies	[10] [11] [15]
Skeletal	Increased osteoblast	Activation of Androgen	In Vitro	[17] [18] [19]

proliferation and differentiation. Receptor and subsequent non-genomic Akt signaling.

Table 2: Quantitative Data from Preclinical **YK11** Studies

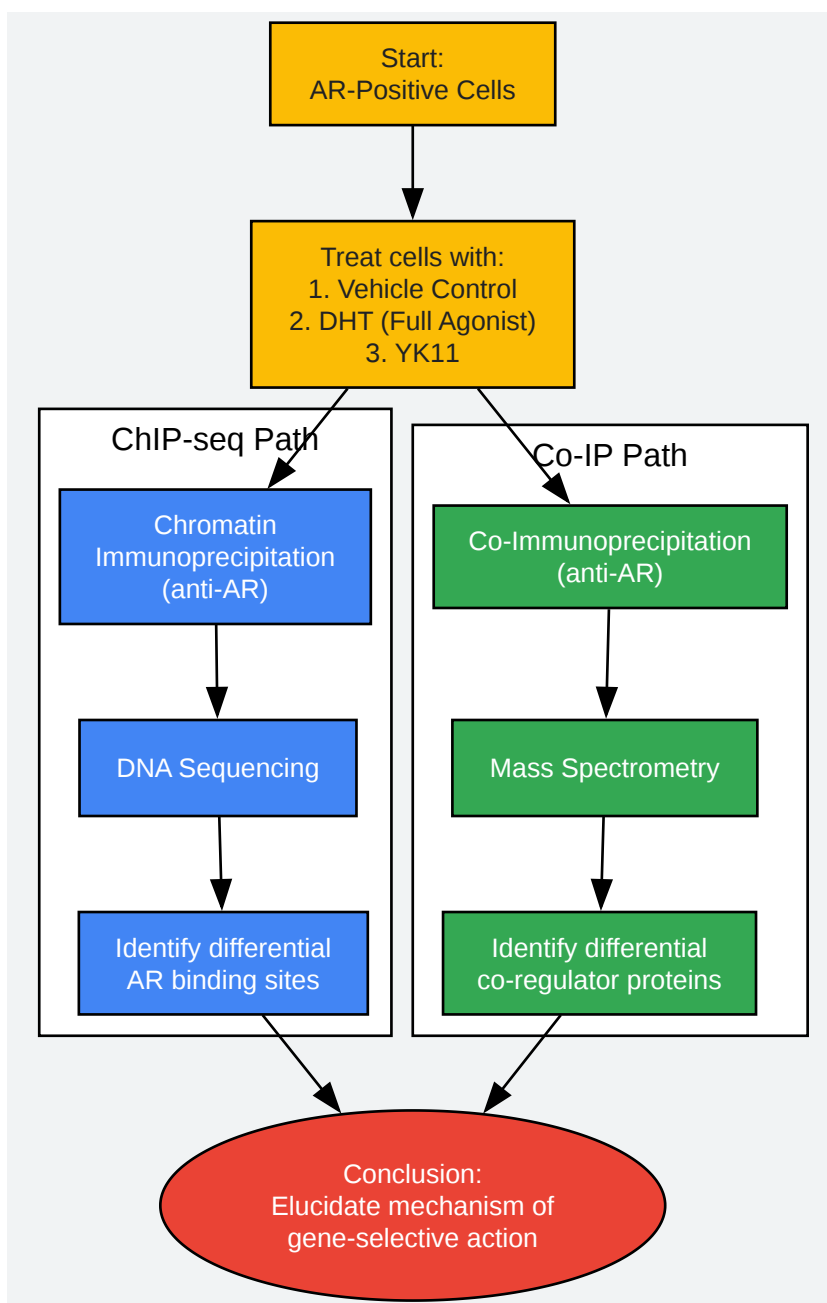
Assay	Model System	Parameter	Value	Reference
ARE-Luciferase Reporter Assay	HEK293 Cells	EC ₅₀ (Half maximal effective concentration) of the active diastereomer (2a)	7.85 nM	[2]
Binding Affinity Assays	Various	Ki / IC ₅₀ for off-target proteins (e.g., other nuclear receptors, kinases)	Data Not Available in Literature	

Visualizations: Pathways and Workflows



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Diagram 1: **YK11**'s dual mechanism of action on AR and Myostatin pathways.



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Diagram 2: Workflow for investigating gene-selective AR modulation by **YK11**.

Key Experimental Methodologies

Protocol 1: Assessing Myogenic Differentiation in C2C12 Myoblasts (Adapted from Kanno Y, et al., 2013)[5]

- Cell Culture: Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.

- Induction of Differentiation: To induce differentiation, switch the growth medium to a differentiation medium (DMEM with 2% horse serum).
- Treatment: Add **YK11** (e.g., 100 nM), DHT (e.g., 100 nM), or vehicle control to the differentiation medium. For mechanism validation, a separate group can be co-treated with **YK11** and an anti-Follistatin antibody.
- Analysis (48-72 hours post-treatment):
 - Gene Expression: Extract RNA and perform qRT-PCR to measure the mRNA levels of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, as well as Follistatin.
 - Protein Expression: Perform Western blot analysis to detect the expression of late differentiation markers like Myosin Heavy Chain (MyHC).
 - Morphological Analysis: Fix cells and perform immunofluorescence staining for MyHC to visualize myotube formation.

Protocol 2: Hypothetical Protocol for Off-Target Kinase Binding Screen

This is a proposed protocol as no such study for **YK11** has been published. It is designed to identify unintended interactions with protein kinases, a common source of off-target effects for small molecules.

- Assay Choice: Utilize a competitive binding assay platform, such as the KINOMEscan™ platform, which screens a compound against a large panel of recombinant human kinases. [\[20\]](#)
- Screening: Submit **YK11** for screening at a fixed concentration (e.g., 1 μ M) against the kinase panel. The output is typically reported as "% Control", where a low percentage indicates strong binding of **YK11** to a specific kinase.
- Hit Validation: For any kinases that show significant binding (e.g., <10% of control), perform a dose-response experiment to determine the dissociation constant (Kd). This quantifies the binding affinity.

- Cellular Target Engagement: For validated hits, a cellular assay should be performed to confirm that **YK11** engages the kinase target within a live cell. A method like the Cellular Thermal Shift Assay (CETSA) or a probe-based chemoproteomics assay can be used.^[21] This step is critical to confirm the physiological relevance of the in vitro binding hit.

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